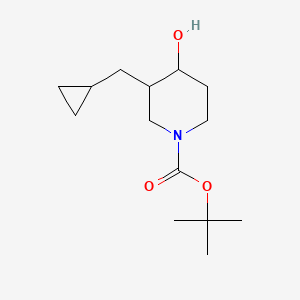

tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers” is a complex organic compound. The term “diastereomers” refers to stereoisomers that are not mirror images of each other . They can have different physical properties and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl esters are commonly used in synthetic organic chemistry . The synthesis could involve the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a catalyst .

Molecular Structure Analysis

The compound contains a cyclopropyl group, which is a three-membered ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The term “tert-butyl” refers to a substituent with the formula -C(CH3)3. The “3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate” part indicates the positions of the substituents on the piperidine ring.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ester group, the cyclopropyl group, and the piperidine ring. Ester groups can undergo reactions such as hydrolysis and reduction . Cyclopropyl groups can participate in ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Stereoselective Syntheses : Studies have shown stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, indicating its utility in creating compounds with specific stereochemistry, crucial for drug development and materials science Boev et al., 2015.

Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : The compound serves as a new scaffold for preparing substituted piperidines, highlighting its role in expanding the chemical space for pharmaceuticals and agrochemicals Harmsen et al., 2011.

Thermal, X-ray, and DFT Analyses : It has been synthesized and analyzed for its thermal stability, molecular structure, and electronic properties, providing insights into its physical-chemical characteristics Çolak et al., 2021.

Applications in Material Science

Utilization of Industrial Waste Materials : Demonstrates how chemical processes can be optimized to synthesize chiral bicyclic 3-hydroxypiperidines, showing the potential of this compound in recycling and sustainable chemistry Wilken et al., 1997.

Molecular Structure Determination : The structural determination of related compounds through techniques like X-ray diffraction analysis aids in the understanding of molecular interactions and the design of molecular materials Moriguchi et al., 2014.

Drug Development and Pharmacology

Synthesis of Spirocyclopropanated Analogues : It is used in synthesizing analogues of the insecticide Imidacloprid, illustrating its role in creating bioactive molecules with potential agricultural applications Brackmann et al., 2005.

Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Synthesis : Demonstrates advancements in synthesizing enantiomerically pure compounds, a crucial aspect of medicinal chemistry for the development of drugs with specific biological activities Maton et al., 2010.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-12,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZNBNKVMDYXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2563459.png)

![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)

![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)

![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)

![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)

![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)